Pipendoxifene

Catalog No.
S539727
CAS No.
198480-55-6
M.F
C29H32N2O3
M. Wt
456.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipendoxifene

CAS Number

198480-55-6

Product Name

Pipendoxifene

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol

Molecular Formula

C29H32N2O3

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C29H32N2O3/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30/h5-14,19,32-33H,2-4,15-18,20H2,1H3

InChI Key

JICOGKJOQXTAIP-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-hydroxyphenyl)-3-methyl-1-(4-(2-piperidin-1-yl-ethoxy)-benzyl)-1H-indol-5-ol, 2-(4-hydroxyphenyl)-3-methyl-1-(4-(2-piperidin-1-yl-ethoxy)-benzyl)-1H-indol-5-ol hydrochloride, ERA-923, ERA923

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O

Description

The exact mass of the compound Pipendoxifene is 456.24129 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pipendoxifene, also known by its developmental code name ERA-923, is a nonsteroidal selective estrogen receptor modulator (SERM) that was primarily investigated for the treatment of metastatic breast cancer. It belongs to the 2-phenyl indole class of compounds and is structurally related to other SERMs like bazedoxifene and zindoxifene. Pipendoxifene exhibits a selective mechanism of action, modulating estrogen receptor activity without causing uterotrophic effects, making it distinct from some other SERMs like raloxifene .

Chemical Properties

  • Chemical Formula: C29H32N2O3
  • Molar Mass: 456.586 g/mol
  • CAS Number: 198480-55-6
  • IUPAC Name: 2-(4-hydroxyphenyl)-3-methyl-1-({4-[2-(piperidin-1-yl)ethoxy]phenyl}methyl)-1H-indol-5-ol .

The chemical reactivity of pipendoxifene primarily involves its interactions with estrogen receptors. When pipendoxifene binds to these receptors, it induces conformational changes that facilitate either transcriptional activation or repression of target genes. This is achieved through modulation of coactivator and corepressor interactions, which are crucial for gene expression regulation in tissues responsive to estrogen .

Pipendoxifene demonstrates significant biological activity as an estrogen receptor modulator, showing potential antineoplastic effects. It has been shown to inhibit estrogen-stimulated growth in breast cancer cells, thus supporting its role in cancer therapy. Unlike some other SERMs, pipendoxifene does not promote uterine tissue growth, which is a critical aspect of its selectivity and therapeutic profile .

Pipendoxifene can be synthesized through multi-step organic reactions involving the construction of the indole framework followed by functionalization to introduce the piperidine and phenolic groups. Although specific synthetic routes are proprietary and not extensively detailed in public literature, it typically involves:

  • Formation of the indole core.
  • Introduction of the piperidine moiety via alkylation or similar methods.
  • Final modifications to achieve the desired hydroxyl and ether functionalities .

Research indicates that pipendoxifene interacts selectively with estrogen receptors, leading to both agonistic and antagonistic effects depending on the tissue type. Studies have shown that it can decrease NF-kappa-B activity, which is involved in inflammatory responses and cancer progression. This unique interaction profile suggests potential applications beyond breast cancer treatment, possibly extending to conditions influenced by estrogen signaling .

Pipendoxifene shares structural similarities with several other SERMs, but its unique profile sets it apart. Below is a comparison with notable similar compounds:

CompoundTypeUnique Features
RaloxifeneSERMPromotes uterine growth; used for osteoporosis
BazedoxifeneSERMApproved for osteoporosis; has uterine safety profile
ZindoxifeneSERMSimilar structure; less selective than pipendoxifene
TamoxifenSERMUsed for breast cancer; acts as an antagonist in breast tissue but agonist in endometrial tissue
FulvestrantAntiestrogenApproved for advanced breast cancer; pure antagonist

Pipendoxifene's lack of uterotrophic activity distinguishes it from many other SERMs, making it a potentially safer option for certain patient populations .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

456.24129289 g/mol

Monoisotopic Mass

456.24129289 g/mol

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TPC5Q8496G

Drug Indication

Investigated for use/treatment in breast cancer.

Pharmacology

Pipendoxifene is a nonsteroidal 2-phenyl indole and a selective estrogen receptor modulator (SERM) with potential antineoplastic activity. Pipendoxifene antagonizes binding of estradiol to estrogen receptor alpha (ER alpha), thereby inhibiting ER alpha-mediated gene expression, interfering with estrogen activity and inhibiting estrogen-stimulated growth in estrogen-dependent breast cancer. In addition, this agent also exerts intrinsic estrogenic activity depending on the tissue types.

Mechanism of Action

ERA-923 inhibits estrogen-stimulated growth associated with cytostasis. It has been shown to have a potent, selective oestrogen modulating effect, with few uterine side-effects.

Other CAS

198480-55-6

Wikipedia

Pipendoxifene

Dates

Modify: 2024-02-18
1: Sadler TM, Gavriil M, Annable T, Frost P, Greenberger LM, Zhang Y. Combination therapy for treating breast cancer using antiestrogen, ERA-923, and the mammalian target of rapamycin inhibitor, temsirolimus. Endocr Relat Cancer. 2006 Sep;13(3):863-73. PubMed PMID: 16954435.
2: Conzen SD. Current status of selective estrogen receptor modulators (SERMs). Cancer J. 2003 Jan-Feb;9(1):4-14. Review. PubMed PMID: 12602762.
3: Johnston SR. Endocrine manipulation in advanced breast cancer: recent advances with SERM therapies. Clin Cancer Res. 2001 Dec;7(12 Suppl):4376s-4387s; discussion 4411s-4412s. Review. PubMed PMID: 11916228.
4: Cotreau MM, Stonis L, Dykstra KH, Gandhi T, Gutierrez M, Xu J, Park Y, Burghart PH, Schwertschlag US. Multiple-dose, safety, pharmacokinetics, and pharmacodynamics of a new selective estrogen receptor modulator, ERA-923, in healthy postmenopausal women. J Clin Pharmacol. 2002 Feb;42(2):157-65. PubMed PMID: 11831538.
5: Greenberger LM, Annable T, Collins KI, Komm BS, Lyttle CR, Miller CP, Satyaswaroop PG, Zhang Y, Frost P. A new antiestrogen, 2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-o l hydrochloride (ERA-923), inhibits the growth of tamoxifen-sensitive and -resistant tumors and is devoid of uterotropic effects in mice and rats. Clin Cancer Res. 2001 Oct;7(10):3166-77. PubMed PMID: 11595711.

Explore Compound Types